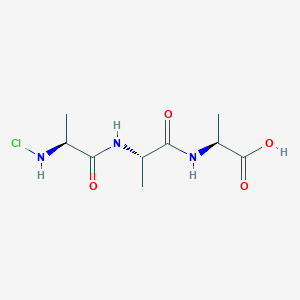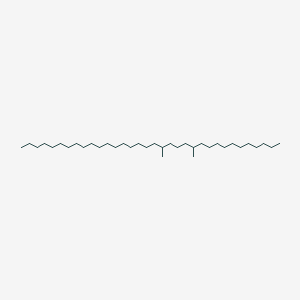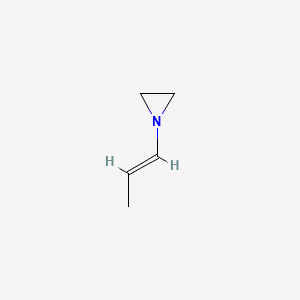
2-Ethoxy-3-methyl-4-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-methyl-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Ethoxy-3-methyl-4-phenylquinoline, can be achieved through several methods. Common synthetic routes include the Skraup reaction, Friedlander reaction, Conrad-Limpach-Knorr reaction, Doebner-Miller reaction, and Combes reaction . These reactions typically involve the use of aniline as a reactant and various catalysts to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as clay or ionic liquids . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-methyl-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used in electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines .
Scientific Research Applications
2-Ethoxy-3-methyl-4-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and cellular processes.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-methyl-4-phenylquinoline involves its interaction with various molecular targets. It can act as an inhibitor of enzymes or receptors, disrupting normal cellular functions. The specific pathways involved depend on the biological activity being studied. For example, in antimalarial research, quinoline derivatives interfere with the heme detoxification process in the malaria parasite .
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial agent.
Chloroquine: Another antimalarial drug.
Ciprofloxacin: A fluoroquinolone antibiotic.
Uniqueness
2-Ethoxy-3-methyl-4-phenylquinoline is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the ethoxy, methyl, and phenyl groups can enhance its interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
83463-86-9 |
|---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
2-ethoxy-3-methyl-4-phenylquinoline |
InChI |
InChI=1S/C18H17NO/c1-3-20-18-13(2)17(14-9-5-4-6-10-14)15-11-7-8-12-16(15)19-18/h4-12H,3H2,1-2H3 |
InChI Key |
WPBHKJXOTZFRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C(=C1C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
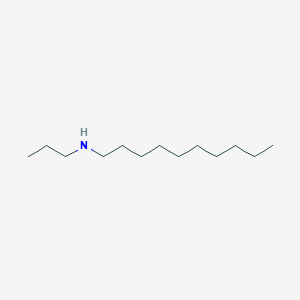
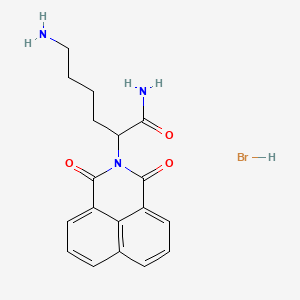
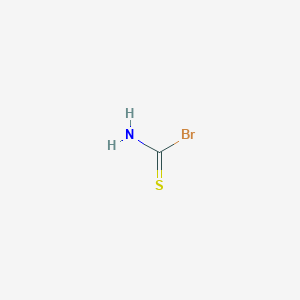
![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)
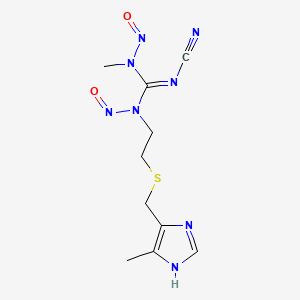
![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
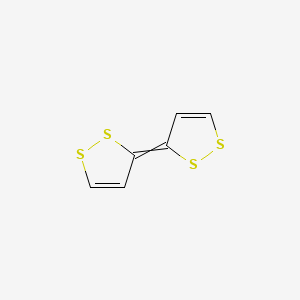
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)
![3,3-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B14408780.png)
